molecular formula C14H9NO2 B167669 2-Pyridin-3-ylchromen-4-one CAS No. 3327-27-3

2-Pyridin-3-ylchromen-4-one

Cat. No. B167669
CAS RN: 3327-27-3
M. Wt: 223.23 g/mol
InChI Key: ACMZJMPKGUUSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-ylchromen-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of flavonoids and has a molecular formula of C15H9NO2. This compound is also known as coumarin-3-carboxylic acid pyridin-2-ylamide and is synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2-Pyridin-3-ylchromen-4-one is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound also activates various signaling pathways that are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

2-Pyridin-3-ylchromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This compound also protects cells from oxidative damage and promotes cell survival. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Pyridin-3-ylchromen-4-one in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-Pyridin-3-ylchromen-4-one. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-Pyridin-3-ylchromen-4-one can be achieved through several methods. One of the most common methods is the condensation reaction between 3-acetylcoumarin and 2-aminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.

Scientific Research Applications

2-Pyridin-3-ylchromen-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

3327-27-3

Product Name

2-Pyridin-3-ylchromen-4-one

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H

InChI Key

ACMZJMPKGUUSOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3

Origin of Product

United States

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